
N'-aminopyridine-3-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-aminopyridine-3-carboximidamide is a chemical compound with the molecular formula C6H8N4O It is a derivative of pyridine and contains both an imidic acid and a hydrazide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N'-aminopyridine-3-carboximidamide typically involves the reaction of 3-cyanopyridine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
3-Cyanopyridine+Hydrazine Hydrate→this compound
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N'-aminopyridine-3-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction can produce pyridinecarboximidic acid derivatives.
Applications De Recherche Scientifique
N'-aminopyridine-3-carboximidamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Medicine: Research has shown its potential as an antimicrobial and anticancer agent.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N'-aminopyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . The compound binds to the active site of the enzyme, preventing its function and leading to bacterial cell death.
Comparaison Avec Des Composés Similaires
Isonicotinic Acid Hydrazide: Similar in structure but with different biological activities.
Nicotinic Acid Hydrazide: Another related compound with distinct properties.
2-Pyridinecarboximidicacid,hydrazide: A positional isomer with varying reactivity and applications.
Uniqueness: N'-aminopyridine-3-carboximidamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential as a versatile intermediate in organic synthesis further highlight its uniqueness.
Propriétés
Formule moléculaire |
C6H8N4 |
|---|---|
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
N'-aminopyridine-3-carboximidamide |
InChI |
InChI=1S/C6H8N4/c7-6(10-8)5-2-1-3-9-4-5/h1-4H,8H2,(H2,7,10) |
Clé InChI |
ZQEQWIOVVRAREK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=NN)N |
SMILES isomérique |
C1=CC(=CN=C1)/C(=N/N)/N |
SMILES canonique |
C1=CC(=CN=C1)C(=NN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


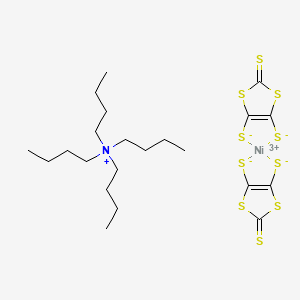
![5-[(2E,5E)-2,5-bis[(2Z)-2-(1,1,3-trimethylbenzo[e]indol-2-ylidene)ethylidene]cyclopentylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B1643613.png)

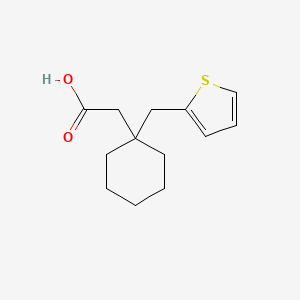
![2-Methyl-6H-pyrrolo[3,2-b]pyridine](/img/structure/B1643620.png)

![[[(4-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)](/img/structure/B1643632.png)
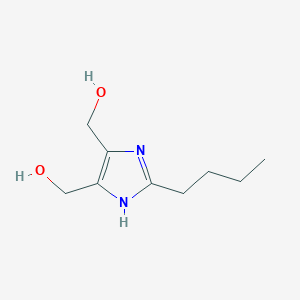
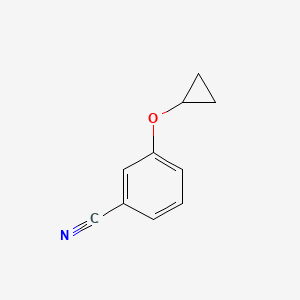
![[2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL](/img/structure/B1643648.png)
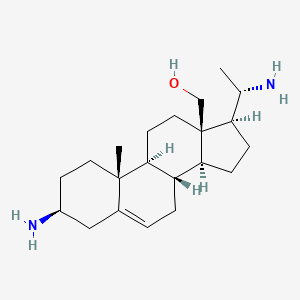
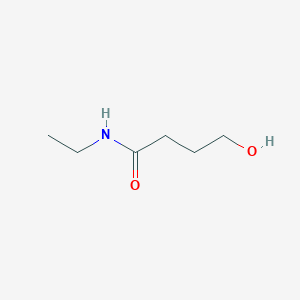

![1,1'-[(1E)-1,2-Difluoro-1,2-ethenediyl]bis[4-methoxybenzene]](/img/structure/B1643655.png)
